

Application Note & Protocol: Quantitative Analysis of Guibourtinidin Chloride via UV-Vis Spectrophotometry

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Compound of Interest

Compound Name:	GUIBOURTINIDIN CHLORIDE(SH)
CAS No.:	13544-54-2
Cat. No.:	B1180819

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Introduction and Significance

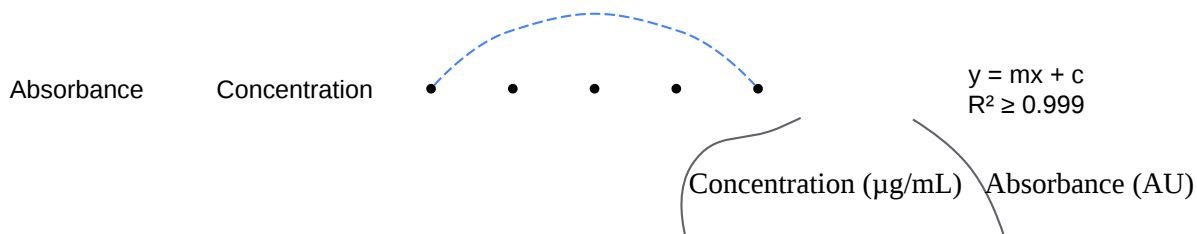
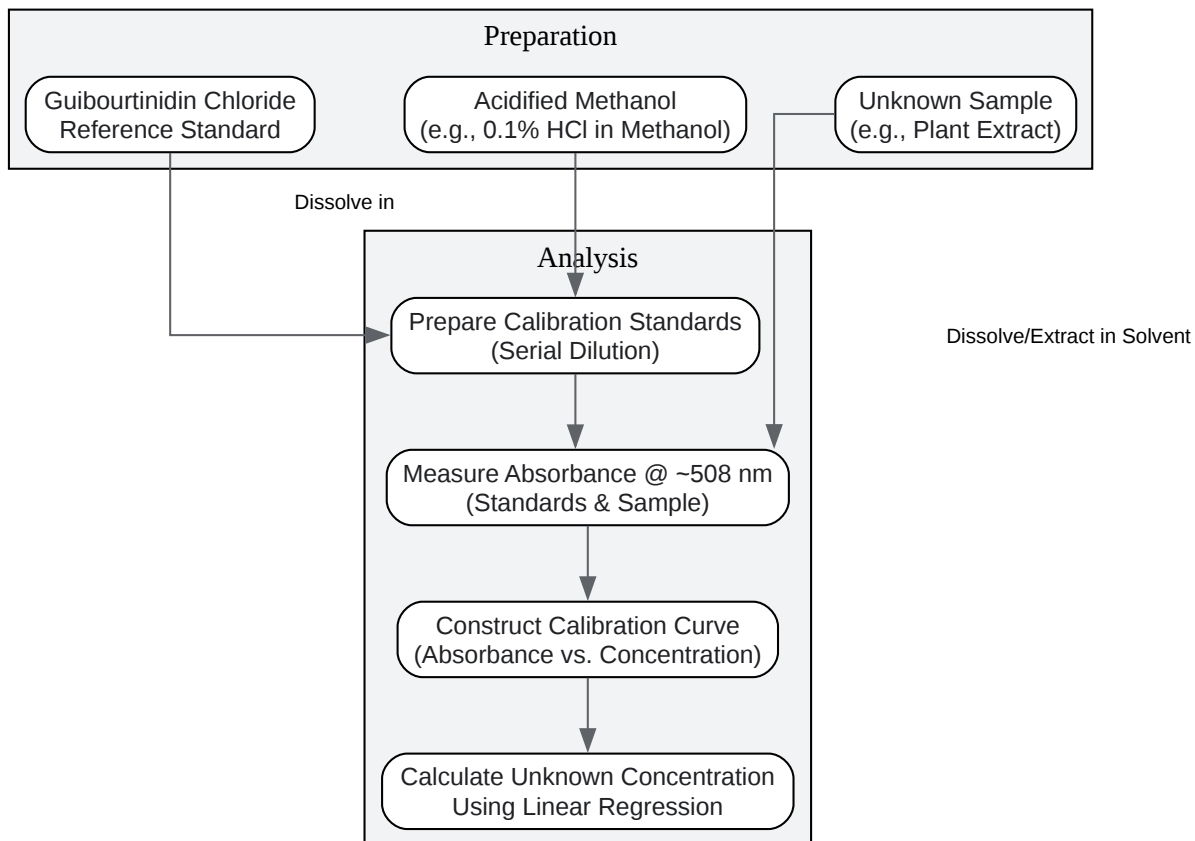
Guibourtinidin chloride is a member of the 5-deoxyanthocyanidin subclass of flavonoids, characterized by a flavylum cation core.^[1] This compound is a key chromophore and structural unit in proguibourtinidins (a type of condensed tannin) found predominantly in the heartwood and foliage of leguminous plants, particularly within the *Guibourtia* genus, such as *Guibourtia tessmannii*.^{[1][2][3]} The quantification of Guibourtinidin chloride is critical in several research and development areas, including the phytochemical analysis of medicinal plants, quality control of herbal extracts, and understanding the chemical basis for the biological activities of these extracts, which can range from antioxidant to antimicrobial.^{[1][3][4][5]}

This application note provides a detailed, validated protocol for the quantification of Guibourtinidin chloride using UV-Vis spectrophotometry. This technique is well-suited for this purpose due to its simplicity, cost-effectiveness, and the distinct spectral properties of the analyte. The methodology is grounded in the Beer-Lambert Law, which establishes a linear

relationship between the absorbance of light and the concentration of the absorbing species in a solution. Guibourtinidin chloride exhibits a characteristic absorption maximum (λ_{max}) in the visible region at approximately 505–508 nm when dissolved in an acidic methanolic solution, providing a selective wavelength for its quantification.[1] The protocol herein is designed to be self-validating, incorporating procedures for establishing linearity, accuracy, and precision as outlined by the International Conference on Harmonisation (ICH) guidelines.[6][7]

Principle of the Method

Flavonoids, including anthocyanidins like Guibourtinidin, possess conjugated aromatic systems that absorb light in the UV and visible regions of the electromagnetic spectrum.[8][9][10] The flavylium cation form of Guibourtinidin is intensely colored and most stable at low pH. By dissolving the analyte in acidified methanol, we stabilize this form and can measure its absorbance at its λ_{max} (~508 nm). According to the Beer-Lambert Law ($A = \epsilon bc$), the measured absorbance (A) is directly proportional to the molar absorptivity (ϵ), the path length of the cuvette (b), and the concentration of the analyte (c). By preparing a series of standards with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of Guibourtinidin chloride in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear regression equation of the calibration curve.



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Figure 2: Ideal Beer-Lambert plot showing the linear relationship between absorbance and concentration.

Method Validation Protocol (ICH Guideline Framework)

To ensure the reliability and trustworthiness of the results, the analytical method must be validated. [6][7][11]

Linearity

This is confirmed during the construction of the calibration curve. The linearity is acceptable if the coefficient of determination (R^2) is ≥ 0.999 over the specified concentration range.

Accuracy

Accuracy is determined by recovery studies. This involves spiking a sample matrix with a known amount of Guibourtinidin chloride standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

Protocol:

- Prepare three sets of samples. To each, add a known amount of standard corresponding to 80%, 100%, and 120% of a nominal concentration.
- Analyze these spiked samples using the protocol described above.
- Calculate the percent recovery using the formula:
 - $\% \text{ Recovery} = \frac{[(\text{Measured Concentration} - \text{Original Concentration}) / \text{Spiked Concentration}] \times 100$
- The acceptance criterion for recovery is typically within 98-102%. [12] Table for Accuracy Data:

Spiked Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$)	% Recovery
80%			
100%			

| 120% | | | |

Precision

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day Precision):

- Prepare six independent samples at 100% of the test concentration.
- Analyze them on the same day, with the same analyst and equipment.
- Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD).
 - $\%RSD = (SD / \text{Mean}) \times 100$

Intermediate Precision (Inter-day Precision):

- Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
- Calculate the %RSD. The acceptance criterion for precision is a %RSD of $\leq 2\%$. [13] Table for Precision Data:

Replicate	Intra-day Conc. ($\mu\text{g/mL}$)	Inter-day Conc. ($\mu\text{g/mL}$)
1		
2		
3		
4		
5		
6		
Mean		
SD		

| %RSD | | |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

- $\text{LOD} = 3.3 \times (\sigma / S)$
- $\text{LOQ} = 10 \times (\sigma / S)$

Where:

- σ = the standard deviation of the y-intercepts of regression lines.
- S = the mean of the slope of the calibration curves.

These values represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. [6][11]

Conclusion

The UV-Vis spectrophotometric method detailed in this application note provides a simple, rapid, and reliable means for the quantification of Guibourtinidin chloride. By adhering to the principles of method validation, researchers can generate accurate and precise data suitable for quality control, phytochemical profiling, and various drug development applications. The key to success lies in the careful preparation of standards and samples in an acidified methanolic solvent to ensure the stability and spectral consistency of the Guibourtinidin flavylum cation.

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